molecular formula C16H21N5O5 B4937531 N-methyl-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide CAS No. 5857-46-5

N-methyl-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

Cat. No.: B4937531
CAS No.: 5857-46-5
M. Wt: 363.37 g/mol
InChI Key: SADZUEHDWVSSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of N-methylpiperazine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, altering their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanediamide moiety may contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-(2-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
  • N-methyl-N’-(2-{4-[(2-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

Uniqueness

N-methyl-N’-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

N-methyl-N'-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c1-17-14(22)15(23)18-5-6-19-7-9-20(10-8-19)16(24)12-3-2-4-13(11-12)21(25)26/h2-4,11H,5-10H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZUEHDWVSSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386807
Record name STK090406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-46-5
Record name STK090406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.